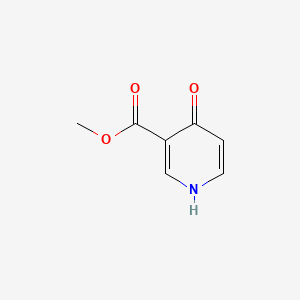

Methyl 4-hydroxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBXKOZLARNEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30986646 | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67367-25-3, 67367-24-2 | |

| Record name | Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxynicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-hydroxynicotinate from 3-Cyanopyridine

Abstract

Methyl 4-hydroxynicotinate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a range of pharmacologically active molecules. Its synthesis from readily available starting materials like 3-cyanopyridine presents a multi-step chemical challenge requiring a nuanced understanding of pyridine chemistry. This guide provides an in-depth technical exploration of a robust synthetic pathway, emphasizing the strategic rationale behind procedural choices, detailed mechanistic insights, and field-proven experimental protocols. We will dissect a validated route proceeding through N-oxidation of the pyridine ring, subsequent sigmatropic rearrangement to install the C4-oxygen functionality, tandem hydrolysis, and final esterification. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable transformation.

Strategic Overview: A Logic-Driven Synthetic Approach

The direct conversion of 3-cyanopyridine to this compound is not feasible in a single step. The primary challenges are the introduction of a hydroxyl group onto the electron-deficient pyridine ring at the 4-position and the conversion of the nitrile to a methyl ester. A retrosynthetic analysis suggests that the final step would logically be an esterification of 4-hydroxynicotinic acid. The core problem, therefore, is the synthesis of this key intermediate from 3-cyanopyridine.

Direct hydroxylation of the pyridine ring is notoriously difficult. A more sophisticated and reliable strategy involves modulating the electronics of the ring through N-oxidation. This approach activates the pyridine ring for subsequent functionalization. Our proposed forward synthesis is therefore a multi-stage process designed for efficiency and control.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Chemistry Behind the Transformation

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and safe execution.

Step 1: N-Oxidation of 3-Cyanopyridine

The initial step involves the oxidation of the pyridine nitrogen. The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an oxygen donor. Hydrogen peroxide, often in the presence of an acid catalyst like sulfuric acid, is a common and effective oxidant for this transformation.[1][2][3] The acid protonates the hydrogen peroxide, making it a more potent oxidizing agent.

Caption: Simplified mechanism for the N-Oxidation of 3-cyanopyridine.

The formation of the N-oxide is crucial as it electronically alters the pyridine ring. The N-oxide oxygen can donate electron density into the ring, making the C2 and C4 positions more susceptible to electrophilic attack and rearrangement.

Step 2: Rearrangement to Install the 4-Hydroxy Precursor

With the N-oxide in hand, we can functionalize the 4-position. A classic method is reaction with an acid anhydride, such as acetic anhydride. This proceeds through a[4][4]-sigmatropic rearrangement.[5]

-

Acylation: The N-oxide oxygen attacks the carbonyl carbon of acetic anhydride, forming an N-acetoxy pyridinium intermediate.

-

Deprotonation: A base (often acetate from the first step) removes a proton from the C4 position, forming a diene-like intermediate.

-

[4][4]-Sigmatropic Rearrangement: A concerted rearrangement occurs where the acetoxy group migrates from the nitrogen to the C4 position.

-

Rearomatization: The pyridine ring rearomatizes to yield 4-acetoxy-3-cyanopyridine.

This rearrangement elegantly installs an oxygen functionality at the desired position, which can then be easily hydrolyzed to the required hydroxyl group.

Step 3: Tandem Hydrolysis to 4-Hydroxynicotinic Acid

Following the rearrangement, the intermediate contains both a 4-acetoxy group and a 3-cyano group. Both must be hydrolyzed. This is typically achieved by heating in strong acid or base.

-

Under Acidic Conditions (e.g., HCl): The nitrile is first protonated, making the carbon more electrophilic for attack by water.[6][7][8] This proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[4] Simultaneously, the acetoxy ester is hydrolyzed to a hydroxyl group and acetic acid.

-

Under Basic Conditions (e.g., NaOH): A hydroxide ion directly attacks the electrophilic nitrile carbon.[7][9] This also forms an amide intermediate that is further hydrolyzed to a carboxylate salt and ammonia gas.[4] The acetoxy ester is saponified to the hydroxyl group and an acetate salt. An acidic workup is then required to protonate the carboxylate and yield the free carboxylic acid.

Step 4: Fischer Esterification to the Final Product

The final step is the conversion of the carboxylic acid group of 4-hydroxynicotinic acid to a methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10]

To drive the equilibrium towards the product, methanol is used in large excess, acting as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is employed. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.[10]

Caption: The Protonation-Addition-Elimination mechanism of Fischer Esterification.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures and represent a reliable pathway. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of 3-Cyanopyridine N-oxide

-

Rationale: This protocol uses hydrogen peroxide as the oxidant and sulfuric acid as a co-catalyst to achieve a high-selectivity N-oxidation.[1][3] The temperature is carefully controlled to prevent runaway reactions and minimize side-product formation.

-

Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-cyanopyridine (104.1 g, 1.0 mol), water (150 mL), and silicomolybdic acid (5.0 g, catalyst).[3]

-

Heating: Begin stirring and add concentrated sulfuric acid (15 g) slowly. Heat the mixture to 75-85°C.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (150 mL, approx. 1.5 mol) dropwise via the dropping funnel over 10-12 hours, ensuring the internal temperature does not exceed 85°C.

-

Reaction Completion: After the addition is complete, maintain the mixture at 80°C for an additional 6-8 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to 10-15°C in an ice bath. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 3-cyanopyridine N-oxide.

Protocol 3.2: Synthesis of 4-Hydroxynicotinic Acid

-

Rationale: This one-pot procedure combines the rearrangement and subsequent hydrolysis steps. Acetic anhydride serves as the rearranging agent, and the subsequent addition of hydrochloric acid facilitates the hydrolysis of both the intermediate acetoxy group and the nitrile.

-

Setup: To a 500 mL flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopyridine N-oxide (60.0 g, 0.5 mol) and acetic anhydride (150 mL).

-

Rearrangement: Heat the mixture to reflux (approx. 140°C) for 4-6 hours. The solution will darken.

-

Hydrolysis: Cool the mixture to room temperature. Cautiously and slowly, add concentrated hydrochloric acid (200 mL) in portions. The addition is exothermic. Once the addition is complete, heat the mixture to reflux (approx. 110°C) for 12-18 hours to effect complete hydrolysis.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to 0-5°C. The product, 4-hydroxynicotinic acid, will precipitate.

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake with a small amount of cold water and then with cold acetone. Recrystallize from hot water if necessary to obtain pure 4-hydroxynicotinic acid.

Protocol 3.3: Synthesis of this compound

-

Rationale: A standard Fischer esterification using a large excess of methanol to drive the reaction to completion. Thionyl chloride (SOCl₂) is a convenient acid catalyst as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxynicotinic acid (69.5 g, 0.5 mol) in methanol (300 mL).

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (44 mL, 0.6 mol) dropwise over 30 minutes. Gas evolution will be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 8-12 hours. The solid should dissolve as the reaction progresses.

-

Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7-8) to neutralize the excess acid. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, this compound, can be recrystallized from an ethanol/water mixture for higher purity.

Data Summary and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |

| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | - | 51 |

| 3-Cyanopyridine N-oxide | C₆H₄N₂O | 120.11 | 90-95% | 169-172[2][3] |

| 4-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 75-85% | >300 (decomposes) |

| This compound | C₇H₇NO₃ | 153.14 | 85-95% | 208-211 |

Troubleshooting and Field Insights

-

N-Oxidation Temperature Control: The N-oxidation with H₂O₂ is exothermic. Poor temperature control can lead to over-oxidation or decomposition, significantly reducing the yield. A slow, controlled addition of the peroxide is paramount.

-

Hydrolysis Vigor: The hydrolysis of the nitrile with strong acid is slow and requires prolonged heating. Monitoring the reaction by TLC or LC-MS is recommended to ensure full conversion and avoid isolating the intermediate amide.

-

Esterification Anhydrous Conditions: Water is a byproduct of the Fischer esterification and its presence can reverse the reaction. While using a large excess of alcohol mitigates this, ensuring all glassware is dry and using a drying tube is good practice for maximizing yield.

-

Purification of Final Product: The final product has both a basic pyridine nitrogen and an acidic phenol-like hydroxyl group, making it somewhat amphoteric. Neutralization after esterification must be done carefully to the isoelectric point to ensure maximum precipitation.

References

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

-

Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. PubMed. [Link]

-

hydrolysis of nitriles. Chemguide. [Link]

-

Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

-

Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

-

21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. [Link]

- CN104496894A - Preparation method of high purity nicotinamide and nicotinic acid.

-

Biocatalytic hydrolysis of 3-cyanopyridine. 3-Cyanopyridine (blue);... ResearchGate. [Link]

-

Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. [Link]

-

Nicotinonitrile. Wikipedia. [Link]

- CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.

-

A kind of preparation method of 3-cyano-pyridine n-oxide. Eureka | Patsnap. [Link]

-

Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid. ResearchGate. [Link]

-

Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]

-

Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. ResearchGate. [Link]

- US3644380A - Preparation of 3-cyanopyridine.

- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.

- CN101851194A - Method for preparing nicotinamide.

- US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.

-

Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. Thieme Chemistry. [Link]

- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

-

4-Hydroxynicotinic acid | C6H5NO3 | CID 69113. PubChem - NIH. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

- CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides.

-

One-pot synthesis of new series of pyranopyridine derivatives using 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a novel nucleophile. ResearchGate. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

Sources

- 1. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 2. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemtube3d.com [chemtube3d.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxynicotinate

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive resource on the physicochemical properties of Methyl 4-hydroxynicotinate. In the landscape of pharmaceutical development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy. For this compound, while some of its properties are documented, a significant portion of its experimental data remains to be fully elucidated in the public domain.

This guide, therefore, adopts a dual approach. We will present the available data, clearly distinguishing between predicted and experimentally verified values. Furthermore, where experimental data is lacking, we will provide detailed, field-proven protocols for the determination of these crucial properties. Our objective is to not only summarize the current state of knowledge but also to empower you, the researcher, with the practical methodologies to uncover the yet unknown. We will also delve into the intriguing solid-state chemistry of its parent compound, 4-hydroxynicotinic acid, to offer insights into the potential complexities and opportunities that this compound may present.

Molecular Identity and Structure

This compound, also known as 4-hydroxy-3-pyridinecarboxylic acid methyl ester, is a pyridine derivative with the chemical formula C₇H₇NO₃.[1][2][3][4] Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl ester group at the 3-position.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties: A Summary

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note the distinction between predicted values, which are computationally derived, and experimental values, which are determined through laboratory measurement. The lack of extensive experimental data highlights an area ripe for further investigation.

| Property | Value | Source |

| CAS Number | 67367-24-2 | [1][2][3][4] |

| Molecular Formula | C₇H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 153.14 g/mol | [1][2][3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available | [5] |

| Boiling Point | 338.3 ± 22.0 °C (Predicted) | [2] |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.18 ± 0.10 (Predicted) | [2] |

| Solubility | Data not available | [5] |

Tautomerism and the Potential for Polymorphism: An Expert Insight

A key aspect of the physicochemical profile of this compound is its potential for tautomerism and, consequently, polymorphism. The parent compound, 4-hydroxynicotinic acid, is known to exhibit tautomeric polymorphism, existing in both the enol (4-hydroxypyridine) and keto (4-oxo-1,4-dihydropyridine) forms in the solid state.[6] This phenomenon has significant implications for properties such as solubility, stability, and bioavailability.

Given this precedent, it is highly probable that this compound also exists in tautomeric forms. The presence of the hydroxyl group on the pyridine ring allows for the migration of a proton to the ring nitrogen, forming a zwitterionic keto tautomer.

Tautomeric Equilibrium of this compound

Caption: Potential tautomeric equilibrium of this compound.

The existence of different tautomers can lead to the formation of various crystalline structures, or polymorphs, each with distinct physicochemical properties. For drug development professionals, understanding and controlling polymorphism is critical, as different polymorphs can have different melting points, solubilities, and dissolution rates, which can impact the safety and efficacy of a drug product.

Spectroscopic Characterization: A Theoretical Framework

4.1. ¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the ester group and the electron-donating nature of the hydroxyl group.

4.2. ¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. We would expect to see signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will reveal the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C and C=N stretching vibrations of the pyridine ring.

4.4. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) should be observed at m/z 153.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established pharmacopeial and scientific methodologies.

5.1. Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat distribution.

-

Capillary Tube Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Preliminary Determination: Place the capillary tube in a melting point apparatus and heat rapidly to determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Place a new capillary with the sample in the apparatus and heat to approximately 10°C below the approximate melting point.

-

Heating Rate: Reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record Melting Range: Record the temperature at which the first drop of liquid is observed and the temperature at which all the solid has melted. A pure compound should have a melting range of 1-2°C.

5.2. Determination of Aqueous Solubility

Solubility is a critical parameter that influences the bioavailability of a drug substance. The shake-flask method is a reliable technique for determining equilibrium solubility.

Step-by-Step Protocol:

-

Preparation of Solutions: Prepare buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Addition: Add an excess amount of this compound to each buffer solution in separate flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

5.3. Determination of pKa

The pKa value is the pH at which a molecule is 50% ionized. It is a crucial parameter for understanding the absorption and distribution of a drug. Potentiometric titration is a common method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for determining the pKa of a compound by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Reactivity and Chemical Stability

The reactivity of this compound is dictated by its functional groups: the pyridine ring, the hydroxyl group, and the methyl ester.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. The ring can also undergo electrophilic and nucleophilic substitution reactions, although the conditions required may be harsh.

-

Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated. It can also undergo etherification and esterification reactions.

-

Methyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxynicotinic acid and methanol.

The compound should be stored in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[5]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its functional groups provide multiple points for chemical modification, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications. It is used as a reagent in the synthesis of Trigonelline, an alkaloid with phytoestrogenic activity.[2]

Conclusion: A Call for Further Investigation

This compound is a compound of significant interest with a physicochemical profile that is not yet fully characterized in the public domain. The predicted properties and the known polymorphism of its parent compound suggest a rich and complex solid-state chemistry that warrants further experimental investigation. This guide has provided a summary of the available information and, more importantly, a roadmap of robust experimental protocols for the determination of its key physicochemical properties. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this promising molecule.

References

-

ChemWhat. This compound CAS#: 67367-24-2. Available from: [Link]

-

Stenutz, R. methyl pyridine-4-carboxylate. Available from: [Link]

-

ChemBK. 4-Hydroxynicotinic acid. Available from: [Link]

-

Chen, J., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2804-2811. Available from: [Link]

-

Exclusive Chemistry Ltd. This compound supplier - CAS 67367-24-2. Available from: [Link]

-

Rai, V. (2023). MTHFR Gene Polymorphisms: A Single Gene with Wide-Ranging Clinical Implications—A Review. International Journal of Molecular Sciences, 24(24), 17334. Available from: [Link]

-

Masimirembwa, C., et al. (1999). Genetic polymorphism of (S)-mephenytoin 4'-hydroxylation in populations of African descent. British Journal of Clinical Pharmacology, 48(4), 596-601. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl nicotinate. Available from: [Link]

-

ChemBK. 6-Hydroxynicotinic acid methyl ester. Available from: [Link]

-

Xu, Y. X., et al. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1251-1254. Available from: [Link]

-

R&D Chemicals. This compound, 67367-24-2, suppliers and manufacturers. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11219061, Monomenthyl succinate, (-)-. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69113, 4-Hydroxynicotinic acid. Available from: [Link]

-

National Institute of Standards and Technology. Benzenepropanoic acid, 4-hydroxy-, methyl ester. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. Available from: [Link]

-

Girek, M., et al. (2023). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. International Journal of Molecular Sciences, 25(1), 193. Available from: [Link]

-

Cheméo. Chemical Properties of 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6). Available from: [Link]

-

Girek, M., et al. (2023). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. International Journal of Molecular Sciences, 25(1), 193. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2879154, Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. Available from: [Link]

Sources

Spectroscopic Data of Methyl 4-hydroxynicotinate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 4-hydroxynicotinate (CAS: 67367-24-2), a pivotal heterocyclic building block in medicinal chemistry and materials science. As experimental spectra are not consistently available across public databases, this document leverages high-fidelity computational predictions to serve as a reliable reference for researchers. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, offering field-proven insights for professionals in drug development and chemical research. All protocols and interpretations are designed to be self-validating, ensuring scientific integrity.

Molecular Structure and Tautomerism

This compound, with the molecular formula C₇H₇NO₃, primarily exists in its pyridone tautomeric form, which is crucial for understanding its spectroscopic behavior, particularly the broad O-H/N-H signal in IR and the chemical shifts in NMR. For clarity in spectral assignments, the atoms are numbered as shown below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (Predicted Data Context)

A standard protocol for acquiring NMR data is as follows. The predicted data presented assumes these conditions.

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like O-H or N-H.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record ¹H and ¹³C spectra at room temperature. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.[]

¹H NMR Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyridone ring's electronics strongly influence the chemical shifts.

| Position | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Assignment |

| N1-H | ~11.5 | broad singlet | - | 1H | Exchangeable proton |

| H-2 | ~8.3 | singlet | - | 1H | Aromatic H |

| H-6 | ~7.6 | doublet | ~7.0 | 1H | Aromatic H |

| H-5 | ~6.5 | doublet | ~7.0 | 1H | Aromatic H |

| O-CH₃ | ~3.8 | singlet | - | 3H | Methyl ester H |

Interpretation and Expertise:

-

The N1-H proton is predicted to be highly deshielded (~11.5 ppm) and broad due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules. Its presence strongly supports the pyridone tautomer.

-

The H-2 proton appears as a singlet at a very downfield position (~8.3 ppm). This is due to its position alpha to the ring nitrogen and its vinylogous relationship to the carbonyl group, both of which are strongly electron-withdrawing.

-

The H-6 proton (~7.6 ppm) is a doublet, coupled to H-5. It is downfield due to the deshielding effect of the adjacent ring nitrogen.

-

The H-5 proton (~6.5 ppm) is a doublet, coupled to H-6. It is the most upfield of the ring protons, influenced by the electron-donating nature of the N-H group.

-

The methyl ester protons (~3.8 ppm) appear as a sharp singlet, as expected, with a chemical shift typical for a methyl group attached to an ester oxygen.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

| Position | Predicted δ (ppm) | Assignment |

| C-7 | ~168 | Ester Carbonyl |

| C-4 | ~165 | Pyridone Carbonyl |

| C-2 | ~145 | Aromatic C |

| C-6 | ~140 | Aromatic C |

| C-5 | ~118 | Aromatic C |

| C-3 | ~110 | Aromatic C |

| C-8 | ~52 | Methyl ester C |

Interpretation and Expertise:

-

Carbonyl Carbons (C-7, C-4): Two distinct signals are predicted in the far downfield region (>160 ppm), characteristic of C=O groups. The ester carbonyl (C-7) and the ring carbonyl (C-4) are in different electronic environments, hence their separate signals.

-

Aromatic Carbons (C-2, C-6, C-5, C-3): Four signals are expected in the aromatic region (110-150 ppm). C-2 and C-6 are the most deshielded due to their proximity to the electronegative nitrogen atom. C-3 and C-5 are more shielded. C-3, being adjacent to the ester and vinylogous to the nitrogen, has a distinct shift from C-5.

-

Methyl Carbon (C-8): The methyl carbon of the ester group is predicted around 52 ppm, a typical value for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Spectra are typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-2800 | Broad, Strong | N-H Stretch | Pyridone N-H |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 | Medium | C-H Stretch | Methyl C-H |

| ~1720 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1650 | Strong | C=O Stretch | Pyridone Carbonyl |

| 1600-1450 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester C-O |

Interpretation and Expertise:

-

N-H Stretch: A very broad and strong absorption band is expected between 3100-2800 cm⁻¹. This is a hallmark of the N-H group in the pyridone tautomer involved in strong hydrogen bonding.

-

C=O Stretches: Two distinct carbonyl absorptions validate the structure. The ester C=O stretch appears at a higher frequency (~1720 cm⁻¹) than the pyridone C=O (~1650 cm⁻¹). The lower frequency of the pyridone carbonyl is due to resonance within the ring, which gives it less double-bond character.

-

Aromatic Region: A series of bands between 1600-1450 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring.

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain complex bands, including the strong C-O stretch of the ester group (~1250 cm⁻¹), which are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively stable molecules.

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

Predicted MS Data

The molecular weight of this compound (C₇H₇NO₃) is 153.14 g/mol .

| m/z (Predicted) | Proposed Fragment | Identity |

| 153 | [M]⁺ | Molecular Ion |

| 122 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 94 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 66 | [C₄H₄N]⁺ | Pyridine ring fragment |

Interpretation and Fragmentation Pathway: The molecular ion peak [M]⁺ is expected at m/z = 153. The fragmentation pattern provides a self-validating system to confirm the structure.

Caption: Predicted EI-MS fragmentation of this compound.

-

Loss of Methoxy Radical: A primary fragmentation event is the cleavage of the ester's C-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a stable acylium ion at m/z = 122.

-

Loss of Carbomethoxy Radical: Cleavage of the bond between the pyridine ring and the ester group results in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da), yielding an ion at m/z = 94.

-

Further Fragmentation: The ion at m/z 94 can subsequently lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 66, corresponding to a fragment of the core pyridine ring.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-consistent spectroscopic profile for this compound. The key features—such as the downfield N-H proton signal, two distinct carbonyl absorptions in both ¹³C NMR and IR, and a logical fragmentation pattern in mass spectrometry—unequivocally support the assigned pyridone structure. This guide serves as a foundational reference for researchers utilizing this compound, enabling confident identification and quality control in a laboratory setting.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

-

ChemDoodle Web Components. 1D NMR Prediction. It's a software used for predicting NMR spectra. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

Sources

Crystal structure of Methyl 4-hydroxynicotinate

An In-Depth Technical Guide to the Crystal Structure of Methyl 4-hydroxynicotinate: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural analogy to various bioactive molecules. While a definitive, publicly available crystal structure of this compound is not yet reported in major crystallographic databases, this guide provides a comprehensive, predictive analysis of its anticipated solid-state structure. By drawing upon established crystallographic data of analogous compounds, this document outlines the probable molecular geometry, key intermolecular interactions governing its crystal packing, and a detailed methodology for its experimental structure determination. This guide is intended to serve as a foundational resource for researchers working with this molecule, providing both theoretical insights and practical protocols for its crystallographic analysis.

Introduction: The Significance of this compound

Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in numerous physiological processes and pharmaceutical compounds. The introduction of a hydroxyl group and a methyl ester to the pyridine ring, as in this compound, significantly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can have profound effects on its biological activity and pharmacokinetic properties. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for drug development, as it influences crucial parameters such as solubility, stability, and bioavailability. This guide provides a robust framework for anticipating and experimentally verifying the crystal structure of this compound.

Synthesis and Crystallization Strategies

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, typically involving the esterification of 4-hydroxynicotinic acid. A common and effective method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: To a suspension of 4-hydroxynicotinic acid (1 equivalent) in methanol (10-20 volumes), cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, at 0 °C.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For a polar molecule like this compound, a variety of crystallization techniques can be employed.

Recommended Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[2][3]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open container inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and the formation of crystals.

The choice of solvent is crucial and often requires empirical screening of various solvent systems.

Predicted Molecular Geometry and Conformation

The molecular structure of this compound is expected to be largely planar due to the aromaticity of the pyridine ring. The hydroxyl and methyl ester substituents will, however, influence the final conformation.

Table 1: Predicted Key Geometric Parameters

| Parameter | Predicted Value | Rationale |

| Pyridine Ring | Planar | Aromatic system |

| C-O (hydroxyl) bond length | ~1.36 Å | Typical for phenolic C-O bonds |

| C=O (ester) bond length | ~1.21 Å | Standard for carbonyl groups |

| C-O (ester) bond length | ~1.34 Å | Typical for ester C-O single bonds |

| Dihedral angle (ring to ester) | Near 0° or 180° | Conjugation favors planarity |

The orientation of the methyl ester group relative to the pyridine ring will be a key conformational feature, likely adopting a conformation that minimizes steric hindrance while maximizing electronic conjugation.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be dictated by a hierarchy of intermolecular interactions.[4][5][6]

Hydrogen Bonding

The presence of both a hydroxyl group (donor) and a pyridine nitrogen and carbonyl oxygen (acceptors) strongly suggests that hydrogen bonding will be the dominant intermolecular force. The most probable hydrogen bonding motif is an O-H···N interaction between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule. This is a robust and commonly observed synthon in pyridine-containing crystal structures.

π-π Stacking

The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset, depending on the electrostatic potential of the aromatic system.

Weaker Interactions

C-H···O interactions, involving the aromatic C-H bonds and the carbonyl oxygen, are also expected to contribute to the overall packing efficiency.

Diagram 1: Predicted Intermolecular Interactions

Caption: Predicted key intermolecular interactions in the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that complements crystallographic data.

-

FT-IR Spectroscopy: Will show characteristic peaks for the O-H stretch (broad, ~3200-3600 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), and aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).[7]

-

¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure in solution, with chemical shifts indicative of the electronic environment of each nucleus.[8]

-

Mass Spectrometry: Will determine the molecular weight of the compound, confirming its elemental composition.

Experimental Workflow for Crystal Structure Determination

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

Diagram 2: Single-Crystal X-ray Diffraction Workflow

Caption: A typical workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like Patterson or direct methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit.

-

Validation and Analysis: The final structure is validated for geometric and crystallographic consistency. The results are typically reported in a Crystallographic Information File (CIF).

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust, scientifically grounded prediction of its key structural features. The molecule is anticipated to be planar, with a crystal packing dominated by strong O-H···N hydrogen bonds and supplemented by π-π stacking and weaker C-H···O interactions. The provided synthesis, crystallization, and crystallographic analysis protocols offer a clear roadmap for researchers to experimentally determine and validate the structure. Such an endeavor would be a valuable contribution to the field, providing crucial insights for the future design and development of novel therapeutics based on the nicotinic acid scaffold.

References

- Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzo

- Cambridge Structural Database | Inform

- 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem - NIH.

- This compound, 67367-24-2, suppliers and manufacturers - R&D Chemicals.

- Cambridge Structure Database (CSD)

- CCDC 223112: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester.

- The Cambridge Structural D

- Intermolecular Interactions in Functional Crystalline Materials:

- Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of L

- Buy Online CAS Number 67367-24-2 - TRC - Methyl 4-Hydroxynicotin

- 4-Methylpyridinium 4-hydroxybenzo

- Intermolecular interactions in molecular crystals: what's in a name? - Faraday Discussions (RSC Publishing).

- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin.

- (PDF)

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google P

- Methyl 4-hydroxynicotin

- METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYL

- Methyl 2-hydroxy-4-iodobenzo

- Spectroscopic and Microscopic Analysis of Apple Pectins - MDPI.

Sources

- 1. METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4 [chemicalbook.com]

- 2. 4-Methylpyridinium 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-hydroxynicotinate

Abstract

Methyl 4-hydroxynicotinate, a key intermediate in pharmaceutical synthesis, presents unique challenges and opportunities in drug development due to its physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound in various solvents. We delve into the theoretical and practical aspects of its solubility, offering a framework for solvent selection in formulation and analytical method development. Furthermore, this guide outlines a systematic approach to evaluating the stability of this compound under forced degradation conditions, as mandated by regulatory bodies. Detailed experimental protocols, supported by scientific principles, are provided to enable researchers and drug development professionals to accurately assess and manage the quality and performance of this important molecule.

Introduction to this compound: A Molecule of Interest

This compound (CAS No: 67367-24-2) is a pyridine derivative with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol [1][2]. Its structure, featuring a pyridine ring, a hydroxyl group, and a methyl ester, imparts a unique combination of polarity and reactivity. This makes it a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). However, these same functional groups are susceptible to various chemical transformations, making a thorough understanding of the molecule's solubility and stability paramount for its effective utilization in a pharmaceutical context.

The development of robust and stable formulations, as well as accurate analytical methods, hinges on a deep understanding of the molecule's behavior in different chemical environments. This guide aims to provide that understanding, moving from the fundamental physicochemical properties of this compound to practical, field-proven methodologies for its characterization.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and is a key consideration during formulation development. The presence of both a polar hydroxyl group and a hydrogen-bonding capable pyridine nitrogen, alongside a less polar methyl ester and aromatic ring, suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Theoretical Considerations and Solvent Selection Rationale

Based on the principle of "like dissolves like," the solubility of this compound is expected to be significant in polar protic and aprotic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of this compound, facilitating its dissolution. However, the hydrophobic nature of the pyridine ring and the methyl group may limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the molecule.

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the significant polarity of the this compound molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, an equilibrium solubility study is essential. The following protocol outlines a robust method for this determination.

Protocol 1: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, DMSO).

-

Ensure a solid excess is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to simulate room and physiological temperatures.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Anticipated Solubility Data Summary

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Anticipated Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | Hydrogen bonding potential is offset by the less polar aromatic ring and methyl ester. |

| Methanol, Ethanol | Soluble | Good balance of polarity and hydrogen bonding capabilities to solvate the molecule effectively. | |

| Polar Aprotic | DMSO, DMF | Very Soluble | High polarity and ability to accept hydrogen bonds make them excellent solvents for this type of molecule. |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and DMF, but still capable of solvating the molecule. | |

| Non-polar | Hexane, Toluene | Insoluble | The significant polarity difference between the solvent and solute prevents effective dissolution. |

Stability of this compound: A Forced Degradation Approach

Understanding the degradation pathways and kinetics of this compound is crucial for ensuring the safety, efficacy, and shelf-life of any resulting drug product. Forced degradation studies, as outlined in the ICH guidelines, are an indispensable tool for this purpose[4]. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways[5].

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 4-hydroxynicotinic acid and methanol. This is a common degradation pathway for ester-containing compounds[6][7].

-

Oxidation: The pyridine ring and the hydroxyl group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to investigating the stability of this compound.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Testing

The following protocols are designed to induce degradation to a target level of 5-20%, which is generally sufficient for the development and validation of stability-indicating methods[5].

Protocol 2: Forced Degradation Studies

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 N HCl.

-

Heat the solution at 60°C and collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in 0.1 N NaOH.

-

Maintain the solution at room temperature and collect samples at shorter time intervals due to the typically faster rate of base hydrolysis.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and monitor for degradation over time.

-

-

Thermal Degradation:

-

Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 60°C or 80°C) in a stability chamber.

-

Analyze samples at various time points.

-

-

Photostability Testing:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Key Attributes of a Stability-Indicating Method:

-

Specificity: The method must be able to resolve the parent drug from all potential degradation products and any matrix components.

-

Peak Purity: Peak purity analysis (e.g., using a photodiode array detector) should be performed to demonstrate that the analyte peak is not co-eluting with any impurities.

-

Mass Balance: The sum of the assay of the parent drug and the percentage of all degradation products should be close to 100%, indicating that all significant degradation products have been detected.

Caption: HPLC method development workflow.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the critical aspects of solubility and stability for this compound. A thorough understanding and experimental investigation of these properties are not merely regulatory requirements but are fundamental to the successful development of safe, effective, and stable pharmaceutical products. The provided protocols and workflows offer a robust framework for researchers and scientists to systematically evaluate this important molecule.

Future work should focus on generating and publishing quantitative solubility data in a wide range of pharmaceutically relevant solvents and at various temperatures. Furthermore, the elucidation of the precise structures of degradation products formed under different stress conditions will provide invaluable insights into the molecule's intrinsic stability and inform strategies for formulation and packaging to ensure product quality throughout its shelf life.

References

- Vertex AI Search. (n.d.). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate.

- MedCrave online. (2016, December 14). Forced Degradation Studies.

- Ross, B. M. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89.

- ATSDR. (n.d.). Analytical Methods.

- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.

- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.

- PubMed. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents.

- ChemWhat. (n.d.). This compound CAS#: 67367-24-2.

- LGC Standards. (n.d.). Buy Online CAS Number 67367-24-2 - TRC - this compound.

- ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.

- MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin.

- BLD Pharm. (n.d.). 67367-24-2|this compound.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 67367-24-2|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. biomedres.us [biomedres.us]

- 5. ijrpp.com [ijrpp.com]

- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 67367-24-2 properties and hazards

An In-Depth Technical Guide to Methyl 4-hydroxynicotinate (CAS No. 67367-24-2): Properties, Hazards, and Applications

Authored by a Senior Application Scientist

Introduction

This compound (CAS No. 67367-24-2) is a heterocyclic compound of significant interest within the realms of pharmaceutical and chemical research. As a derivative of nicotinic acid, a form of vitamin B3, its unique structural features make it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a white to off-white solid under standard conditions.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 67367-24-2 | [1][2][3][4][5][6][7][8][9] |

| Chemical Name | This compound | [1][3][4][5][6] |

| Synonyms | Methyl 4-hydroxy-3-pyridinecarboxylate, 4-HYDROXY-NICOTINIC ACID METHYL ESTER | [2][4] |

| Molecular Formula | C₇H₇NO₃ | [1][6] |

| Molecular Weight | 153.14 g/mol | [1][3][6] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 338.3±22.0 °C (Predicted) | [1] |

| Density | 1.287±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1] |

Caption: Recommended safety workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. [2]2. Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [2]3. Avoid Contact: Take measures to prevent contact with skin and eyes. Avoid breathing dust. [2]4. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [2]

Storage Protocol

-

Container: Keep the container tightly closed. [2]2. Conditions: Store in a dry, cool, and well-ventilated place. [2]3. Temperature: The recommended storage temperature is 2-8°C under an inert atmosphere (e.g., nitrogen or argon). [1]4. Incompatibilities: Store away from strong oxidizing agents. [2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [2]* In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. [2]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [2]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [2]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2]* Specific Hazards: During a fire, irritating and toxic gases may be generated. [2]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing. [2]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust. [2]2. Containment and Cleaning: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. [10]3. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [10]

Applications in Research and Drug Development

This compound serves as a key intermediate in organic synthesis. Its functional groups—the hydroxyl, ester, and the pyridine ring—offer multiple sites for chemical modification, making it a versatile precursor for the synthesis of various target molecules. A notable application is its use as a reagent in the synthesis of Trigonelline, an alkaloid found in coffee and fenugreek that exhibits phytoestrogenic activity. [1] A patent for a compound with agonistic activity on a somatostatin receptor describes a synthesis step involving a derivative of this compound. [11]This highlights its relevance in the development of new therapeutic agents.

Experimental Protocol: Bromination of a this compound Derivative

The following protocol is adapted from a patent and illustrates the use of a derivative of this compound in a bromination reaction. [11]This serves as a practical example of its application in a synthetic workflow.

Materials

-

This compound derivative (1.96 g)

-

Acetonitrile (20 mL)

-

Acetic acid (4 mL)

-

N-bromosuccinimide (NBS) (2.39 g)

-

Acetone

-

Round-bottom flask

-

Stir plate and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure

-

To a solution of the this compound derivative (1.96 g) in acetonitrile (20 mL) and acetic acid (4 mL), add N-bromosuccinimide (2.39 g) at room temperature.

-

Stir the mixture at 60°C for 4 hours.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the obtained residue, add acetone and stir for 5 minutes.

-

Collect the insoluble product by filtration.

Synthesis Workflow Diagram

Caption: Workflow for the bromination of a this compound derivative.

References

-

This compound CAS#: 67367-24-2 • ChemWhat. [Link]

-

This compound | 67367-24-2 - Angene. [Link]

-

This compound supplier - CAS 67367-24-2 - Exclusive Chemistry Ltd. [Link]

- US20150232478A1 - Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes - Google P

Sources

- 1. This compound CAS#: 67367-24-2 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 67367-24-2|this compound|BLD Pharm [bldpharm.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Angene - this compound | 67367-24-2 | MFCD04114270 | AG00FAA8 [japan.angenechemical.com]

- 6. exchemistry.com [exchemistry.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. This compound | 67367-24-2 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. US20150232478A1 - Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes - Google Patents [patents.google.com]

The Discovery and Enduring Utility of Nicotinic Acid Esters: A Technical Guide for Scientific Professionals

Introduction: From Pellagra Prevention to Potent Vasodilators

The journey of nicotinic acid, also known as niacin or vitamin B3, is a compelling narrative in the annals of pharmacology. Initially identified as the "pellagra-preventive factor" in the early 20th century, its role as an essential nutrient overshadowed its other profound physiological effects for decades.[1] The discovery by Rudolf Altschul in 1955 that gram-doses of nicotinic acid could significantly lower plasma cholesterol levels marked a paradigm shift, establishing it as the first-ever lipid-modifying drug.[2][3] However, it was the esterification of this simple pyridine-3-carboxylic acid that unlocked a new realm of therapeutic applications, primarily centered on its potent vasodilatory properties. These esters, particularly the short-chain alkyl and benzyl variants, have become indispensable tools in dermatology, pharmacology, and drug delivery, valued for their ability to induce localized, transient hyperemia.

This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and therapeutic applications of nicotinic acid esters. It is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.

The Genesis of Nicotinic Acid Esters: A Historical Perspective

While nicotinic acid was first synthesized in 1867 through the oxidation of nicotine, its esters entered the scientific lexicon much later.[4] The initial interest in these compounds stemmed from their ability to act as topical rubefacients, agents that cause redness and a warming sensation on the skin due to increased blood flow.[5] This effect was a direct consequence of the vasodilatory nature of the parent nicotinic acid, but the ester forms offered advantages in terms of skin penetration and formulation.

Simple esters like methyl, ethyl, and benzyl nicotinate became common ingredients in topical preparations for relieving muscle and joint pain.[2][4][6] Their ability to induce localized vasodilation was thought to aid in the removal of metabolic waste products and provide a counter-irritant effect, thereby alleviating pain.[7] Over time, the applications of nicotinic acid esters have expanded beyond simple rubefacients, with researchers exploring their use as penetration enhancers for other transdermal drugs and as diagnostic tools to assess microvascular function.[8][9]

The Chemistry of Creation: Synthesis of Key Nicotinic Acid Esters

The most prevalent and established method for the laboratory and industrial synthesis of simple nicotinic acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction between nicotinic acid and an alcohol is a cornerstone of organic synthesis.

Experimental Protocol: Fischer Esterification of Nicotinic Acid to Methyl Nicotinate

This protocol details the synthesis of methyl nicotinate, a widely used nicotinic acid ester.

Materials:

-

Nicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (optional)

Procedure:

-